4-(2-Bromophenyl)-3,3-diethylpyrrolidine
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Overview
Description
4-(2-Bromophenyl)-3,3-diethylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. This compound features a bromophenyl group attached to a pyrrolidine ring, which is further substituted with two ethyl groups. The presence of the bromine atom in the phenyl ring and the pyrrolidine structure makes this compound interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)-3,3-diethylpyrrolidine typically involves the reaction of 2-bromobenzaldehyde with diethylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Palladium on carbon (Pd/C) or other suitable catalysts
Reducing Agent: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)-3,3-diethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium amide (NaNH2) or other strong bases in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 4-(2-Hydroxyphenyl)-3,3-diethylpyrrolidine
Reduction: 4-Phenyl-3,3-diethylpyrrolidine
Substitution: 4-(2-Aminophenyl)-3,3-diethylpyrrolidine
Scientific Research Applications
4-(2-Bromophenyl)-3,3-diethylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)-3,3-diethylpyrrolidine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Bromophenyl)-3,3-diethylpyrrolidine
- 4-(4-Bromophenyl)-3,3-diethylpyrrolidine
- 4-(2-Chlorophenyl)-3,3-diethylpyrrolidine
Uniqueness
4-(2-Bromophenyl)-3,3-diethylpyrrolidine is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the diethyl groups on the pyrrolidine ring also adds to its distinct chemical properties.
Properties
Molecular Formula |
C14H20BrN |
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Molecular Weight |
282.22 g/mol |
IUPAC Name |
4-(2-bromophenyl)-3,3-diethylpyrrolidine |
InChI |
InChI=1S/C14H20BrN/c1-3-14(4-2)10-16-9-12(14)11-7-5-6-8-13(11)15/h5-8,12,16H,3-4,9-10H2,1-2H3 |
InChI Key |
DZVIKBRGXLMLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNCC1C2=CC=CC=C2Br)CC |
Origin of Product |
United States |
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